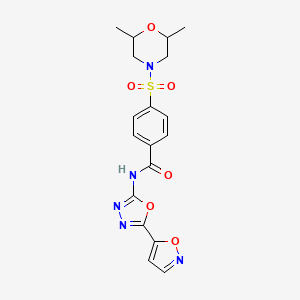
4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C18H19N5O6S and its molecular weight is 433.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide is a novel benzamide derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzamide core, an isoxazole moiety, and a dimethylmorpholino sulfonyl group. This unique combination is hypothesized to contribute to its diverse biological effects.
Antimicrobial Activity
Research indicates that compounds containing isoxazole and oxadiazole moieties often exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrated good inhibitory activity against various pathogens:
| Compound | Target Organism | Inhibition Rate (%) |
|---|---|---|
| 14h | Pyricularia oryae | 77.8 |
| 14e | Alternaria solani | 50.5 |
| 14k | Gibberella zeae | 55.9 |
These findings suggest that the compound may have similar efficacy against fungal pathogens due to its structural similarities with other active compounds .
Insecticidal Activity
Insecticidal assays have revealed that benzamide derivatives can exhibit lethal activities against agricultural pests. For example, a related compound demonstrated lethal effects on Mythimna separate and Helicoverpa armigera, indicating potential applications in pest management .
Toxicity Studies
The toxicity of the compound has been evaluated using zebrafish models. The lethal concentration (LC50) for related compounds was found to be approximately 14.01 mg/L, suggesting moderate toxicity levels that warrant further investigation for safety in agricultural applications .
The biological activity of the compound may be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymes : Similar compounds have shown strong inhibitory effects on urease and acetylcholinesterase, suggesting that the target compound may also affect these enzymes.
- Binding Affinity : Molecular docking studies have indicated favorable interactions with amino acid residues in target proteins, enhancing the understanding of its mechanism at the molecular level .
Case Studies
- Antifungal Activity : A study involving a series of benzamides revealed that those with oxadiazole substitutions exhibited enhanced antifungal activity compared to traditional fungicides, highlighting their potential as effective alternatives in crop protection .
- Insecticidal Efficacy : Field trials using similar compounds demonstrated significant reductions in pest populations, leading to improved crop yields. These results underscore the practical applications of such compounds in sustainable agriculture .
Propiedades
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O6S/c1-11-9-23(10-12(2)27-11)30(25,26)14-5-3-13(4-6-14)16(24)20-18-22-21-17(28-18)15-7-8-19-29-15/h3-8,11-12H,9-10H2,1-2H3,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIVDPRODICLDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=NO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














